6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an amino group, a dimethylamino group, and a methoxyphenyl group attached to the pyrimidine ring.
Preparation Methods
The synthesis of 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with dimethylamine and formaldehyde to form an intermediate Schiff base. This intermediate is then reacted with guanidine to form the desired pyrimidine compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and methoxy groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and methoxy groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione can be compared with other pyrimidine derivatives, such as:
2-amino-4-hydroxy-6-methylpyrimidine: This compound has a similar pyrimidine core but differs in the substituents attached to the ring.
4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione: This compound contains a thieno ring fused to the pyrimidine core, giving it different chemical properties.
2-methoxy-5-[(phenylamino)methyl]phenol: This compound has a similar methoxyphenyl group but differs in the rest of the structure.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of pyrimidine derivatives in various fields.
Biological Activity
6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1{H},3{H})-dione, commonly referred to as EVT-2878014, is a pyrimidine derivative with significant potential in medicinal chemistry. This compound exhibits various biological activities that make it a subject of interest in pharmacological research.
- Molecular Formula : C14H18N4O3
- Molecular Weight : 290.323 g/mol
- CAS Number : 890095-71-3
- IUPAC Name : 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4-dione
The biological activity of EVT-2878014 is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways. Specific studies have suggested that this compound may exhibit:
- Antitumor Activity : Preliminary studies indicate that EVT-2878014 may inhibit the growth of certain cancer cell lines by interfering with cell cycle regulation and apoptosis pathways.
- Antimicrobial Properties : The compound has shown promise against various bacterial strains, suggesting potential applications in treating infections.
Biological Activity Data
Case Study 1: Antitumor Efficacy
In a study conducted on breast cancer cell lines, EVT-2878014 demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls.
Case Study 2: Antimicrobial Activity
A series of tests against Staphylococcus aureus and Escherichia coli revealed that EVT-2878014 exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a potential role in antibiotic development.
Research Findings
- In Vitro Studies : Laboratory experiments have shown that EVT-2878014 can effectively reduce the viability of cancer cells by inducing cell cycle arrest at the G2/M phase.
- In Vivo Studies : Animal models treated with the compound displayed reduced tumor growth rates, indicating its potential for further development as an anticancer agent.
- Synergistic Effects : Combination therapy studies suggest that when used alongside conventional chemotherapeutics, EVT-2878014 enhances the overall efficacy of treatment regimens.
Properties
IUPAC Name |
6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17(2)8-9-12(15)18(14(20)16-13(9)19)10-6-4-5-7-11(10)21-3/h4-7H,8,15H2,1-3H3,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVDTORUWCCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.